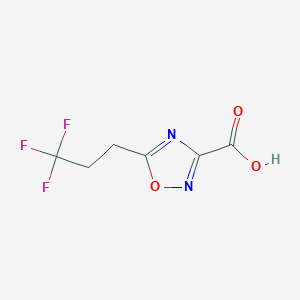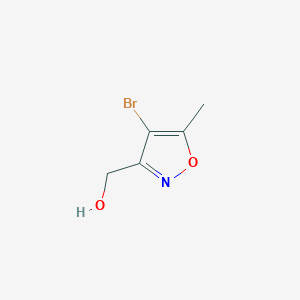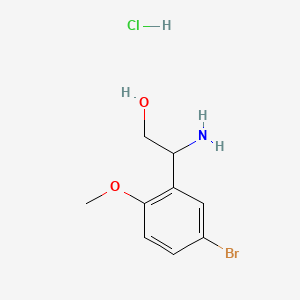
5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid is a fluorinated organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a trifluoropropyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties. The trifluoropropyl group is known for its strong electron-withdrawing effects, which can influence the reactivity and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3,3-trifluoropropionyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with a suitable carboxylic acid derivative, such as ethyl oxalyl chloride, under acidic conditions to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The trifluoropropyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoropropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The electron-withdrawing effects of the trifluoropropyl group can also influence the compound’s reactivity and stability, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3,3,3-Trifluoropropionic acid: This compound shares the trifluoropropyl group but lacks the oxadiazole ring, resulting in different chemical and physical properties.
2,2,2-Trifluoroethyl oxadiazole: This compound contains a trifluoroethyl group instead of a trifluoropropyl group, leading to variations in reactivity and stability.
Trifluoromethyl oxadiazole: This compound has a trifluoromethyl group, which imparts different electronic effects compared to the trifluoropropyl group.
Uniqueness
5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the trifluoropropyl group and the oxadiazole ring. This combination imparts distinct electronic and steric effects, influencing the compound’s reactivity, stability, and biological activity. The trifluoropropyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in the synthesis of fluorinated pharmaceuticals and specialty chemicals.
Propiedades
Fórmula molecular |
C6H5F3N2O3 |
|---|---|
Peso molecular |
210.11 g/mol |
Nombre IUPAC |
5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H5F3N2O3/c7-6(8,9)2-1-3-10-4(5(12)13)11-14-3/h1-2H2,(H,12,13) |
Clave InChI |
ZXIRLKKKFIXGTP-UHFFFAOYSA-N |
SMILES canónico |
C(CC(F)(F)F)C1=NC(=NO1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13530261.png)
